

tirabrutinib orphan drug designation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tirabrutinib

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Clinical Program and Data for PCNSL

The ODD was granted based on the promising development program for **tirabrutinib** in PCNSL, a rare and aggressive form of non-Hodgkin lymphoma confined to the central nervous system [1]. The key clinical trial is the **phase 2 PROSPECT study (NCT04947319)** [2] [3] [4].

The PROSPECT study is designed in two parts:

- **Part A:** Evaluates **tirabrutinib** as a monotherapy in patients with **relapsed or refractory (R/R) PCNSL** [3] [5]. This part has completed enrollment [5].
- **Part B:** Evaluates **tirabrutinib** in combination with high-dose methotrexate-based regimens in patients with **newly diagnosed PCNSL** and continues to enroll patients [2] [5].

Recent data from the Part A monotherapy cohort was presented at the 2025 ASCO Annual Meeting, demonstrating promising efficacy and a manageable safety profile [2]. The key efficacy results from 48 patients are summarized below.

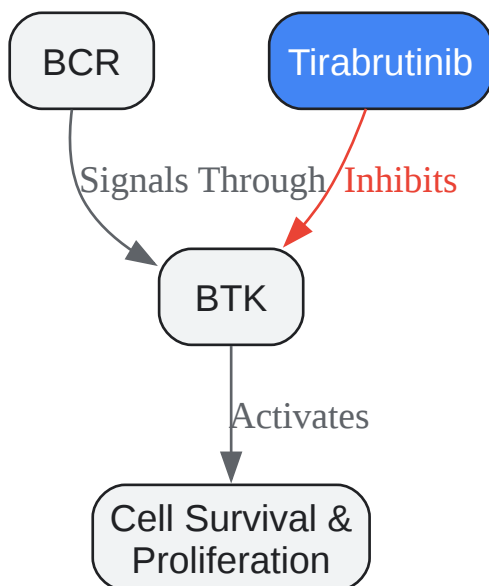
Efficacy Parameter	Result
Overall Response Rate (ORR)	67% [2]
Complete Response (CR) Rate	44% [2]
Median Duration of Response (DOR)	9.3 months [2]

Efficacy Parameter	Result
Median Time to Response (TTR)	1.0 months [2]
Median Progression-Free Survival (PFS)	6.0 months [2]

Mechanism of Action and Experimental Protocol

Tirabrutinib is a highly potent, selective, and irreversible second-generation **Bruton's tyrosine kinase (BTK) inhibitor** [2] [6]. It functions by covalently binding to BTK in B-cells, thereby inhibiting aberrant B-cell receptor (BCR) signaling. This signaling pathway is critical for the proliferation, survival, and differentiation of B-cells, and it plays a key role in the progression of various B-cell malignancies, including PCNSL [6] [1].

The following diagram illustrates the core mechanism of action of **tirabrutinib** in disrupting the BCR signaling pathway:



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In the pivotal **PROSPECT Study Part A** for R/R PCNSL, the experimental protocol was as follows [2] [3]:

- **Drug & Dosage:** **Tirabrutinib** monotherapy, administered orally at **480 mg once daily**.

- **Patient Population:** 48 patients in the U.S. with relapsed or refractory PCNSL who had received at least one prior high-dose methotrexate-based therapy.
- **Primary Endpoint: Overall Response Rate (ORR).**
- **Key Secondary Endpoints:** Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), and safety profile.

Global Status and Development Timeline

Tirabrutinib has already received regulatory approval for R/R PCNSL in several Asian markets, underscoring its therapeutic potential:

- **Japan:** Approved in March 2020 (marketed as Velexbu) [2] [6].
- **South Korea:** Approved in November 2021 [2] [4].
- **Taiwan:** Approved in February 2022 [2] [4].

The developer, Ono Pharmaceutical, has announced that the data from the PROSPECT study **will be included in a regulatory submission to the FDA in the near future** [2]. The estimated study completion date for the overall PROSPECT program is currently in 2027 [5].

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To cite this document: Smolecule. [tirabrutinib orphan drug designation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545415#tirabrutinib-orphan-drug-designation>]

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